
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine: is a synthetic peptide composed of four amino acids: L-alanine, D-phenylalanine, D-asparagine, and L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-asparagine and the final L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of amide bonds can produce smaller peptide fragments.
Applications De Recherche Scientifique
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the development of novel biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the D-phenylalanine residue may enhance binding to certain hydrophobic pockets in proteins, while the D-asparagine residue can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-asparaginyl-L-alanine
- D-Alanyl-D-phenylalanyl-D-asparaginyl-D-alanine
- L-Alanyl-D-phenylalanyl-L-asparaginyl-L-alanine
Uniqueness
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can result in distinct structural and functional properties compared to peptides composed solely of L- or D-amino acids. The incorporation of D-amino acids can enhance the peptide’s stability against enzymatic degradation and alter its biological activity.
Propriétés
Numéro CAS |
821776-00-5 |
|---|---|
Formule moléculaire |
C19H27N5O6 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N5O6/c1-10(20)16(26)23-13(8-12-6-4-3-5-7-12)18(28)24-14(9-15(21)25)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13+,14+/m0/s1 |
Clé InChI |
YJCFQVFNPZSDJE-CDGCEXEKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


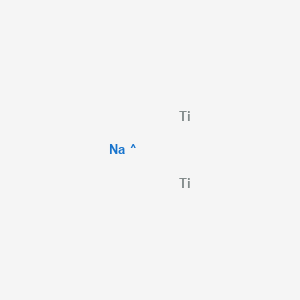
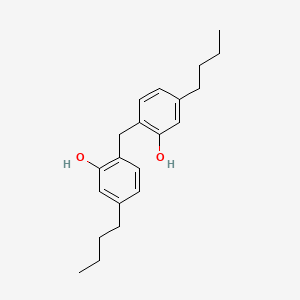
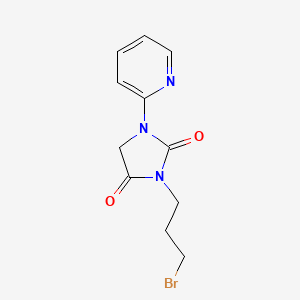
phosphanium iodide](/img/structure/B15161852.png)
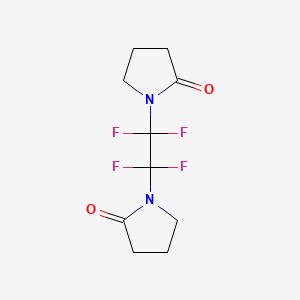
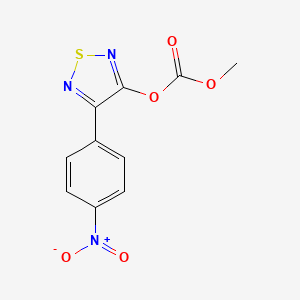
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)


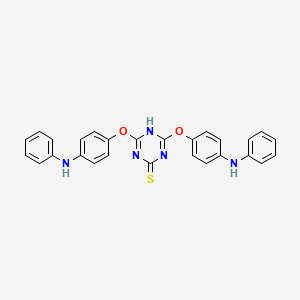
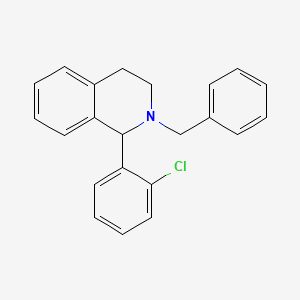
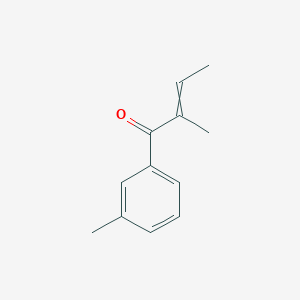
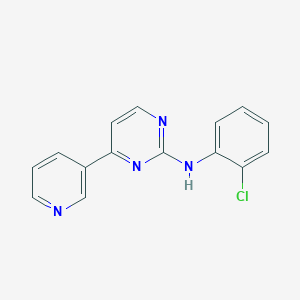
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
